molecular formula C14H17N5O B13381158 N-(4,7-dimethyl-2-quinazolinyl)-N''-propionylguanidine

N-(4,7-dimethyl-2-quinazolinyl)-N''-propionylguanidine

Cat. No.: B13381158
M. Wt: 271.32 g/mol
InChI Key: VJRDEJWAFWOFID-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-2-quinazolinyl)-N''-propionylguanidine is a novel quinazoline derivative supplied For Research Use Only. Quinazoline-based compounds are a significant area of investigation in medicinal chemistry due to their broad spectrum of reported biological activities. Researchers are exploring these nitrogen-containing heterocycles as potential agents in various therapeutic areas. Scientific literature indicates that structurally similar quinazoline compounds have demonstrated promising antibacterial properties. For instance, certain acrylamide-functionalized quinazoline derivatives have been shown to exhibit excellent antibacterial potency by selectively and covalently binding to the β-ketoacyl-ACP-synthase II (FabF) enzyme, a key player in bacterial fatty acid biosynthesis . Other research has identified quinazolinone derivatives as potent inhibitors of the bacterial DNA gyrase subunit B (GyrB), a promising target for combating drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) . Beyond antimicrobial applications, quinazoline scaffolds are frequently investigated for their potential in anticancer research. Several approved drugs featuring the quinazoline pharmacophore, such as Gefitinib and Erlotinib, target the epidermal growth factor receptor (EGFR) in cancer cells . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent an open field for scientific exploration. This compound provides researchers with a valuable chemical tool for probing biological systems, screening for new pharmacological activities, and conducting structure-activity relationship (SAR) studies. Researchers should consult the product's specific Certificate of Analysis for detailed physicochemical data and handling instructions.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[(E)-N'-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]propanamide

InChI

InChI=1S/C14H17N5O/c1-4-12(20)18-13(15)19-14-16-9(3)10-6-5-8(2)7-11(10)17-14/h5-7H,4H2,1-3H3,(H3,15,16,17,18,19,20)

InChI Key

VJRDEJWAFWOFID-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N/C(=N/C1=NC(=C2C=CC(=CC2=N1)C)C)/N

Canonical SMILES

CCC(=O)NC(=NC1=NC(=C2C=CC(=CC2=N1)C)C)N

Origin of Product

United States

Preparation Methods

General methods for synthesizing quinazoline derivatives

Several established methods exist for synthesizing quinazoline derivatives, which may be adapted for the synthesis of N-(4,7-dimethyl-2-quinazolinyl)-N''-propionylguanidine. These include:

  • Niementowski's Synthesis: This method involves reacting 3- or 4-substituted anthranilic acid with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline.

  • Grimmel, Guinther, and Morgan's Synthesis: This method involves heating o-amino benzoic acids with an amine in the presence of phosphorous trichloride in toluene to produce 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.

  • Synthesis from Isatoic Anhydride: Isatoic anhydride reacts with amines to form dihydro-4-oxoquinazolines when refluxed with ethyl orthoformate for 1–6 hours, without isolating the intermediate amides.

  • Synthesis from Anthranilic Acid and Urea: Fusing anthranilic acid with urea yields 1,2,3,4-tetrahydro-2,4-dioxoquinazoline.

  • Synthesis from O-Ureidobenzoic Acid: O-ureidobenzoic acids, prepared from anthranilic acid and potassium cyanate, can be cyclized into 1,2,3,4-tetrahydro-2,4-dioxoquinazolines by heating with acid or alkali.

Synthetic route

To prepare this compound, a multi-step synthesis may be required, potentially involving the following steps:

  • Synthesis of 4,7-dimethyl-2-aminoquinazoline: A starting material containing the 4,7-dimethylquinazoline core is needed. The 2-position must be functionalized with an amino group (-NH2). The methods described in the patent literature for synthesizing substituted quinazolines could be adapted.

  • Guanidinylation of 4,7-dimethyl-2-aminoquinazoline: The amino group at the 2-position of the quinazoline ring needs to be converted into a guanidine moiety (-NH-C(=NH)-NH2). This can be achieved by reacting the amine with a suitable guanidinylating agent such as cyanamide or S-methylisothiourea.

  • Propionylation of the guanidine moiety: The final step involves selective propionylation of one of the guanidine nitrogen atoms with propionyl chloride or propionic anhydride to introduce the N''-propionyl group.

Reaction parameters

Optimal reaction conditions, including temperature, solvent, and reaction time, must be determined for each step to maximize yield and purity. The use of protecting groups may be necessary to control the regioselectivity of the propionylation step and prevent unwanted side reactions.

Analysis and characterization

The synthesized compound should be thoroughly characterized using various analytical techniques, including:

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-2-quinazolinyl)-N’'-propionylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-2-quinazolinyl)-N’'-propionylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating various signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituent (N'') Molecular Weight Key Features
N-(4,7-Dimethyl-2-quinazolinyl)guanidine Hydrogen (H) ~245 Base compound; lacks acyl modification
N''-Propionylguanidine (Target Compound) Propionyl (CH2CH2CO-) ~273* Aliphatic acyl group; moderate lipophilicity
N''-Benzoyl-N-(4,7-dimethyl-2-quinazolinyl)guanidine Benzoyl (C6H5CO-) 319.36 Aromatic acyl group; higher lipophilicity
N''-[(E)-2-(4-Chlorophenoxy)ethanoyl]-N-(4,7-dimethyl-2-quinazolinyl)guanidine Chlorophenoxy ethanoyl ~395† Mycotoxin derivative; high toxicity

*Estimated based on substituent differences.
†Calculated from T-2 Toxin-related data.

Substituent Impact:
  • Propionyl vs. Benzoyl : The aliphatic propionyl group reduces molecular weight (~273 vs. 319.36) and likely enhances solubility compared to the bulky benzoyl group. This may improve bioavailability, as aromatic groups often increase logP and metabolic stability .
  • Propionyl vs. Chlorophenoxy Ethanoyl: The chlorophenoxy ethanoyl substituent in T-2 Toxin derivatives introduces significant hydrophobicity and toxicity, highlighting the critical role of substituent choice in safety profiles .

Physicochemical and ADMET Properties

While direct data for the target compound are unavailable, suggests that radar chart analyses of drug-like properties (e.g., logP, molecular weight, polar surface area) are standard for evaluating analogs. Key inferences:

  • Propionyl Derivative : Predicted logP ~2.5–3.0 (balanced lipophilicity), aligning with "drug-like" criteria.
  • Chlorophenoxy Ethanoyl Derivative: Extreme logP (>5.0) correlates with mycotoxin behavior and poor ADMET profiles .

Biological Activity

N-(4,7-dimethyl-2-quinazolinyl)-N''-propionylguanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a quinazoline moiety with methyl substitutions at the 4 and 7 positions. Its structure can influence its biological activity significantly. The molecular formula is C15H20N4C_{15}H_{20}N_4 with a molecular weight of approximately 284.35 g/mol.

Biological Activity Overview

Research indicates that compounds within the quinazoline family exhibit various biological activities, including:

  • Anticancer Activity: Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Some compounds demonstrate efficacy against a range of bacterial strains.
  • Enzyme Inhibition: Interaction with specific enzymes can lead to modulation of biological pathways.

The mechanism of action for this compound involves interaction with molecular targets such as receptors or enzymes. This interaction can alter cellular signaling pathways, leading to various biological effects, including apoptosis in cancer cells and inhibition of bacterial growth.

Anticancer Activity

A study highlighted the compound's ability to induce apoptosis in cancer cell lines. For instance, a derivative similar to this compound was found to have an effective concentration (EC50) of 2 nM in inducing apoptosis in specific cancer cells .

Antimicrobial Properties

In vitro studies have demonstrated that related quinazoline compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10.1 to 62.4 µM for various derivatives .

Enzyme Interaction Studies

Molecular docking studies indicate that quinazoline derivatives can bind effectively to DNA gyrase, an enzyme critical for bacterial DNA replication. The binding affinity was comparable to established antibiotics like ciprofloxacin .

Data Tables

Activity Type Compound IC50/MIC (µM) Reference
AnticancerThis compound2 (EC50)
AntibacterialQuinazoline derivative10.1 - 62.4 (MIC)
Enzyme InhibitionDNA gyrase inhibitor-6.7 kcal/mol (binding affinity)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,7-dimethyl-2-quinazolinyl)-N''-propionylguanidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a substituted quinazoline core with a propionylguanidine moiety. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to facilitate amide bond formation between the quinazoline amine and propionylguanidine .
  • Purification : Column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or recrystallization to isolate the product. Low yields (<50%) are common due to steric hindrance from the dimethylquinazoline group .
  • Critical Parameters : Temperature control (0–25°C) minimizes side reactions like hydrolysis of the guanidine group .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying substitution patterns on the quinazoline ring and propionylguanidine chain. Key signals include:
  • Quinazoline aromatic protons (δ 7.2–8.5 ppm, split due to dimethyl groups) .
  • Propionyl methyl protons (δ 1.1–1.3 ppm, triplet) and guanidine NH (δ 8.0–10.0 ppm, broad) .
  • Mass Spectrometry (ESI-MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 317.16 for C14H17N5O\text{C}_{14}\text{H}_{17}\text{N}_5\text{O}) and detects impurities .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay-Specific Optimization : For receptor binding studies (e.g., histamine H3/H4), validate assay conditions (pH 7.4 buffer, 25°C) to ensure guanidine protonation, which affects binding affinity .
  • Control Experiments : Compare results with structurally similar analogs (e.g., N''-benzoyl derivatives) to isolate the role of the propionyl group .
  • Data Normalization : Use internal standards (e.g., 3H^3H-labeled UR-PI294) to correct for non-specific binding in radioligand assays .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?

  • Methodological Answer :

  • Buffering Agents : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) reduces aggregation .
  • Lyophilization : Freeze-dry the compound and reconstitute in DMSO (<1% v/v) for in vitro assays to avoid hydrolysis .
  • Degradation Monitoring : Use HPLC-UV (λ = 254 nm) to track hydrolysis products (e.g., free guanidine) over time .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., histamine H3). Focus on the quinazoline core’s π-π stacking with aromatic residues (e.g., Phe6.52^{6.52}) and the propionyl group’s hydrogen bonding .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., methyl vs. chloro groups) with IC50_{50} values to predict activity trends .

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